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molecular formula C14H10N2O2 B1583949 2-(6-methylpyridin-2-yl)isoindoline-1,3-dione CAS No. 36932-61-3

2-(6-methylpyridin-2-yl)isoindoline-1,3-dione

Cat. No. B1583949
M. Wt: 238.24 g/mol
InChI Key: CFNKFWRAPXKASS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04591590

Procedure details

A mixture of N-(2-methylpyridin-6-yl)phthalimide (16.7 g), N-bromosuccinimide (15.0 g) and benzoyl peroxide (300 mg) in chloroform (150 ml) was refluxed for 5 hours with stirring under ultraviolet irradiation, and then additional N-bromosuccinimide (12.5 g) and benzoyl peroxide (300 mg) were added thereto. The mixture was further refluxed for 18 hours with stirring under ultraviolet irradiation. The reaction mixture was evaporated to dryness and the residue was extracted with ethyl acetate. The extract was washed with water, dried and evaporated to dryness. The residue was subjected to column chromatography on silica gel eluting with a mixed solvent (toluene:ethyl acetate=20:1) to give N-(2-bromomethylpyridin-6-yl)phthalimide (8.85 g). mp: 169°-170° C.
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N:8]2[C:12](=[O:13])[C:11]3=[CH:14][CH:15]=[CH:16][CH:17]=[C:10]3[C:9]2=[O:18])[N:3]=1.[Br:19]N1C(=O)CCC1=O>C(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[Br:19][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N:8]2[C:9](=[O:18])[C:10]3=[CH:17][CH:16]=[CH:15][CH:14]=[C:11]3[C:12]2=[O:13])[N:3]=1

Inputs

Step One
Name
Quantity
16.7 g
Type
reactant
Smiles
CC1=NC(=CC=C1)N1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
15 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
300 mg
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Two
Name
Quantity
12.5 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
300 mg
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring under ultraviolet irradiation
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was further refluxed for 18 hours
Duration
18 h
STIRRING
Type
STIRRING
Details
with stirring under ultraviolet irradiation
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
BrCC1=NC(=CC=C1)N1C(C=2C(C1=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.85 g
YIELD: CALCULATEDPERCENTYIELD 39.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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